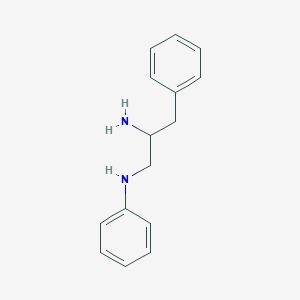

N1,3-Diphenylpropane-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-diphenylpropane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10,14,17H,11-12,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPNHSRXHMEFDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

biological activity of N1,3-Diphenylpropane-1,2-diamine derivatives

Biological Activity and Therapeutic Potential of -Diphenylpropane-1,2-diamine Derivatives

Executive Summary

The

Chemical Space and Pharmacophore Analysis[1]

Structural Logic

The core structure, 3-phenylpropane-1,2-diamine , mimics the lateral side chain of the amino acid L-phenylalanine . By substituting the

-

Scaffold: Propane-1,2-diamine (

). -

C3-Substituent (S1 Pocket): The phenyl group at position 3 (benzyl moiety relative to the backbone) fits into the hydrophobic S1 pocket of the enzyme.

-

-Substituent (S1'/S2' Pocket): The phenyl group attached to

-

1,2-Diamine Motif: Functions as a zinc-binding group (ZBG) or interacts via hydrogen bonding with active site residues (e.g., Glu354, Glu389 in APN).

Mechanism of Action: APN Inhibition

APN (CD13) cleaves neutral amino acids from the N-terminus of peptides.[1][2] Overexpression of APN is correlated with rapid tumor growth and neovascularization.

-

Binding Mode: The

-diphenyl derivatives act as competitive, reversible inhibitors. The free primary amine (at C2) typically interacts with the catalytic -

Therapeutic Outcome: Inhibition blocks the degradation of extracellular matrix components and angiogenic factors, effectively starving the tumor and preventing metastasis.

Structure-Activity Relationship (SAR)

The biological activity is highly sensitive to substitutions on the

| Structural Domain | Modification | Effect on Biological Activity (APN Inhibition) |

| C2-Stereochemistry | L-Configuration ( | Critical. The ( |

| C3-Phenyl Ring | Para-substitution | Small lipophilic groups (e.g., -F, -Cl) are tolerated; bulky groups may reduce fit in the S1 pocket. |

| Phenyl vs. Benzyl | ||

| Sulfonamide | Conversion of | |

| 1,2-Diamine | Cyclization | Cyclizing the diamine (e.g., to an imidazolidine) generally abolishes activity , indicating the free amine is essential for zinc coordination. |

Chemical Synthesis

The synthesis of

Synthetic Pathway (DOT Visualization)

Figure 1: Stereoselective synthesis of

Detailed Protocol: Reductive Amination Route

Objective: Synthesis of

-

Protection: React L-Phenylalanine with

under basic conditions to yield N-Boc-L-Phenylalanine . -

Reduction to Alcohol: Activate the carboxyl group with isobutyl chloroformate (mixed anhydride method) followed by reduction with

to form N-Boc-L-phenylalaninol . -

Oxidation: Perform a Swern oxidation (Oxalyl chloride, DMSO,

, -78°C) to generate the aldehyde, N-Boc-L-phenylalaninal . Note: The aldehyde is prone to racemization; keep cold and use immediately. -

Reductive Amination:

-

Dissolve N-Boc-L-phenylalaninal (1.0 eq) and Aniline (1.1 eq) in dry Methanol.

-

Add catalytic acetic acid (1%). Stir for 2 hours to form the imine.

-

Add

(1.5 eq) at 0°C and stir overnight.

-

-

Deprotection: Treat the intermediate with TFA/DCM (1:1) or 4M HCl in Dioxane to remove the Boc group.

-

Purification: Neutralize with

, extract with EtOAc, and purify via column chromatography (Silica gel, DCM/MeOH gradient).

Experimental Protocols for Biological Evaluation

In Vitro APN Inhibition Assay (Spectrophotometric)

This assay measures the rate at which APN cleaves the chromogenic substrate L-Leucine-p-nitroanilide (L-Leu-pNA) .

Reagents:

-

Enzyme: Recombinant human APN (rhAPN) or microsomal fraction from kidney cortex.

-

Substrate: L-Leu-pNA (2 mM stock in DMSO).

-

Buffer: 50 mM PBS (pH 7.2).

-

Positive Control: Bestatin (Standard APN inhibitor).

Procedure:

-

Preparation: In a 96-well plate, add 180

of PBS buffer. -

Incubation: Add 10

of the test compound (various concentrations) and 5 -

Initiation: Add 5

of L-Leu-pNA substrate. -

Measurement: Monitor the absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes using a microplate reader.

-

Calculation: Determine the initial velocity (

). Calculate % Inhibition:

Cell Proliferation Assay (MTT/CCK-8)

To verify if enzymatic inhibition translates to cellular efficacy (anti-proliferation).

-

Cell Lines: ES-2 (Ovarian cancer), HL-60 (Leukemia), A549 (Lung cancer).

-

Protocol:

-

Seed cells (

cells/well) in 96-well plates. -

Treat with

-diphenylpropane-1,2-diamine derivatives for 48h. -

Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

-

Read OD at 570 nm. Compare

with Bestatin.[2]

-

Pharmacological Profiling & Data Summary

The following table summarizes the typical activity profile of

| Compound Class | APN | Selectivity (vs MMP-2) | Notes | |

| Standard | (Bestatin) | 3.8 - 10.0 | Moderate | Clinical standard. |

| Derivative A | Phenyl | 15.0 - 50.0 | High | Rigid; lower potency than benzyl analogs. |

| Derivative B | Benzyl | 2.0 - 8.0 | Moderate | Flexible; optimal S1' fit. |

| Derivative C | Phenethyl | 5.0 - 12.0 | High | Good hydrophobic interaction. |

| Derivative D | 4-Methoxybenzyl | < 2.0 | Low | Electron-donating groups often enhance potency. |

Note: Values are approximate ranges based on aggregate literature data for this scaffold class.

Mechanism of Action Visualization

Figure 2: Pharmacophore mapping of the inhibitor within the APN active site.

References

-

Shang, L., et al. (2008).[3] "Novel 3-phenylpropane-1,2-diamine derivates as inhibitors of aminopeptidase N (APN)". Bioorganic & Medicinal Chemistry, 16(23), 9984–9990. Link[3]

-

Li, Q., et al. (2018). "Design of Aminopeptidase N Inhibitors as Anti-cancer Agents". Journal of Medicinal Chemistry. Link

-

Bauvois, B., & Dauzonne, D. (2006). "Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects".[4] Medicinal Research Reviews, 26(1), 88–130. Link

-

Scripps Research Institute . "Standard Protocol for Aminopeptidase N Inhibition Assay". BioAssay AIDs. Link

Methodological & Application

Application Note: Preparation of Metal Complexes with N1,3-Diphenylpropane-1,2-diamine

Introduction & Structural Analysis[1][2][3]

This application note details the synthesis, purification, and characterization of transition metal complexes (specifically Platinum(II), Palladium(II), and Copper(II)) utilizing

Ligand Definition and Stereochemistry

The nomenclature

-

Backbone: Propane-1,2-diamine.[1]

-

Substituents: A phenyl group attached to the Nitrogen at position 1 (

-phenyl) and a phenyl group attached to Carbon 3 (benzyl moiety). -

Coordination Mode: The ligand acts as a bidentate (

) donor, forming a stable 5-membered chelate ring with the metal center. -

Chirality: The Carbon-2 position is a chiral center (

C). The stereochemistry (typically S if derived from L-Phenylalanine) is critical for biological activity and catalytic selectivity.

Strategic Importance

Metal complexes of 1,2-diamines are foundational in oncology (e.g., Cisplatin, Oxaliplatin). The introduction of the

Experimental Protocols

Safety & Pre-requisites

-

Hazards: Platinum salts (e.g.,

) are sensitizers. Diamines are corrosive and toxic. Work in a fume hood. -

Solvents: Use HPLC-grade water and DMF. Degas solvents for Pd/Cu reactions to prevent oxidation.

Protocol A: Synthesis of cis-Dichloro( -diphenylpropane-1,2-diamine)platinum(II)

This protocol utilizes the "Dhara method" adaptation, converting the platinum precursor to the iodide intermediate to accelerate kinetics, followed by conversion to the chloride species.

Reagents:

-

Potassium tetrachloroplatinate(II) (

) -

Potassium Iodide (KI)

- -Diphenylpropane-1,2-diamine (Ligand L )

-

Silver Nitrate (

) -

Potassium Chloride (KCl)

Step-by-Step Methodology:

-

Activation of Platinum Precursor:

-

Dissolve

(1.0 mmol, 415 mg) in 10 mL deionized water. -

Add KI (4.0 mmol, 664 mg). The solution will turn from red to deep brown (

) instantly. -

Stir for 15 minutes at room temperature (RT).

-

-

Ligand Addition:

-

Dissolve Ligand L (1.0 mmol) in 5 mL acetone or ethanol.

-

Add the ligand solution dropwise to the

solution. -

Observation: A precipitate (yellow/brown) of

will form. -

Stir for 2 hours at RT.

-

-

Isolation of Iodido-Complex:

-

Filter the solid, wash with water (2x5 mL) and cold ethanol (2x5 mL).

-

Dry under vacuum.

-

-

Conversion to Chlorido-Complex (Active Drug Form):

-

Suspend the

in 10 mL water. -

Add

(1.98 mmol, slightly sub-stoichiometric to avoid excess Ag). -

Heat to 40°C for 3 hours in the dark. AgI (yellow solid) will precipitate.

-

Filter off AgI through Celite. The filtrate contains the diaqua species

.

-

-

Final Chloride Substitution:

-

Add excess KCl (10 mmol) to the filtrate.

-

Heat at 50°C for 2 hours.

-

The target complex

will precipitate as a pale yellow solid. -

Cool to 4°C overnight to maximize yield. Filter, wash with cold water/diethyl ether, and dry.

-

Protocol B: Synthesis of ( -Diphenylpropane-1,2-diamine)palladium(II) Chloride

Palladium complexes exhibit faster ligand exchange kinetics and are often used as structural models or catalysts.

Methodology:

-

Dissolve

(1.0 mmol) in 10 mL methanol. -

Dissolve Ligand L (1.0 mmol) in 5 mL methanol.

-

Add ligand solution to the palladium solution slowly.

-

Stir for 4 hours at RT. An orange/yellow precipitate forms.

-

Filter and recrystallize from hot DMF/Ether if necessary.

Data Presentation & Characterization Standards

Expected Analytical Data

The following table summarizes the critical characterization metrics required to validate the complex formation.

| Technique | Parameter | Expected Observation | Structural Insight |

| Chemical Shift ( | -2100 to -2300 ppm | Confirms | |

| NH Protons | Downfield shift (+1-2 ppm vs free ligand) | Confirms N-coordination to metal. | |

| IR Spectroscopy | 320-340 | Characteristic of cis-dichloro arrangement. | |

| IR Spectroscopy | 3100-3250 | Weakening of N-H bond due to donation. | |

| Elemental Analysis | C, H, N | Within | Purity verification. |

Troubleshooting Common Issues

-

Oily Product: Often caused by residual solvent (DMF) or incomplete precipitation. Remedy: Triturate with diethyl ether or sonicate in pentane.

-

Black Precipitate: Indicates reduction of Pt(II) to Pt(0). Remedy: Ensure temperature does not exceed 60°C; avoid reducing agents; check ligand purity.

Visualization of Workflows and Mechanisms

Synthesis Workflow Diagram

The following diagram illustrates the critical path for the synthesis of the Platinum(II) complex, highlighting the "Dhara Method" intermediates.

Caption: Step-by-step synthetic pathway for Platinum(II) complexes via the Iodide intermediate method.

Mechanism of Action (Biological)

For researchers in drug development, understanding how this specific complex interacts with DNA is vital. The lipophilic phenyl groups on the ligand may alter the pre-association with DNA grooves before aquation.

Caption: Pharmacological pathway of the Pt-diamine complex from entry to DNA lesion formation.

References

-

RSC Dalton Trans. (2012). Platinum(II/IV) complexes with N-substituted carboxylate ethylenediamine/propylenediamine ligands: preparation, characterization and in vitro activity.

-

PubMed / NIH . (2008). Novel 3-phenylpropane-1,2-diamine Derivates as Inhibitors of Aminopeptidase N (APN).

-

MDPI . (2023). “Non-Classical” Platinum Complexes: A Concise Review.

-

Journal of Medicinal Chemistry . Chemical and biological properties of a new series of cis-diammineplatinum(II) antitumor agents.

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed by qualified personnel in appropriate containment facilities.

Sources

N1,3-Diphenylpropane-1,2-diamine in organocatalysis reactions

Application Note: -Diphenylpropane-1,2-diamine in Asymmetric Organocatalysis

Executive Summary

chiral vicinal diaminesIn organocatalysis, this molecule functions primarily as a bifunctional primary-secondary amine catalyst . It excels in activating carbonyl compounds via enamine/iminium ion intermediates while directing incoming nucleophiles/electrophiles through hydrogen bonding provided by the secondary aniline moiety.

Key Applications

-

Enantioselective Michael Addition: High stereocontrol in the addition of ketones to nitroolefins.[1]

-

Asymmetric Aldol Reactions: Facilitating C-C bond formation with high diastereoselectivity.

-

Chiral Ligand Precursor: Serves as a scaffold for

-ligands in metal-catalyzed transfer hydrogenation (though this guide focuses on metal-free organocatalysis).

Mechanistic Basis & Catalyst Design

The catalytic efficacy of

Structural Logic

-

C2-Primary Amine: Acts as the nucleophilic site to form a transient enamine (with ketones) or iminium ion (with aldehydes). This raises the HOMO (enamine) or lowers the LUMO (iminium) of the substrate.

-

N1-Secondary Aniline: The

-phenyl group lowers the basicity of the secondary amine compared to an alkyl amine, making it a robust Hydrogen Bond Donor (HBD) . It directs the electrophile (e.g., nitroalkene) towards the specific face of the enamine. -

C3-Phenyl Group: Provides steric bulk that shields one face of the reaction plane, enforcing enantioselectivity.

Catalytic Cycle (Michael Addition)

The following diagram illustrates the bifunctional activation mode during the Michael addition of cyclohexanone to a nitroolefin.

Experimental Protocols

Protocol A: Synthesis of -Diphenylpropane-1,2-diamine

Rationale: Commercial availability of this specific derivative can be sporadic. In-house synthesis from L-Phenylalanine ensures enantiopurity and cost-efficiency.

Reagents:

-

L-Phenylalanine (N-Boc protected or free acid)

-

Aniline[2]

-

EDC·HCl / HOBt (Coupling agents)

-

LiAlH

(Reducing agent) -

THF (Anhydrous)

Step-by-Step Procedure:

-

Amide Coupling:

-

Dissolve N-Boc-L-Phenylalanine (10 mmol) in DCM (50 mL).

-

Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.

-

Add Aniline (1.0 eq) and DIPEA (2.0 eq). Warm to RT and stir overnight.

-

Workup: Wash with 1N HCl, sat. NaHCO

, and brine. Dry over Na

-

-

Deprotection (if Boc used):

-

Treat intermediate with TFA/DCM (1:1) for 2 hours. Remove volatiles to get the amine salt.

-

-

Reduction:

-

Suspend the amide (5 mmol) in anhydrous THF (20 mL) under Argon.

-

Carefully add LiAlH

(3.0 eq) pellets at 0°C. -

Reflux the mixture for 12–16 hours. (This reduces the amide carbonyl to a methylene group).

-

Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.

-

Purification: The crude oil is purified via flash chromatography (DCM/MeOH/NH

95:5:1) to yield

-

Protocol B: Enantioselective Michael Addition

Target Reaction: Addition of Cyclohexanone to trans-

Materials:

-

Catalyst:

-Diphenylpropane-1,2-diamine (10-20 mol%) -

Acid Additive: Benzoic acid or TFA (10-20 mol%) – Critical for turnover in enamine cycles.

-

Solvent: Toluene or Brine (for "on-water" conditions).

Procedure:

-

Catalyst Preparation: In a 4 mL vial, dissolve the Catalyst (0.05 mmol, 10 mol%) and Benzoic Acid (0.05 mmol, 10 mol%) in Toluene (1.0 mL). Stir for 5 minutes to form the salt.

-

Substrate Addition: Add Cyclohexanone (0.25 mL, 5.0 eq, excess is required to drive equilibrium). Stir for 10 minutes.

-

Reaction: Add

-Nitrostyrene (0.5 mmol, 1.0 eq). -

Incubation: Stir the mixture at room temperature (25°C) for 24–48 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1). Look for the disappearance of the nitrostyrene spot.

-

-

Workup:

-

Quench with 1N HCl (2 mL) to hydrolyze any remaining enamine.

-

Extract with EtOAc (3 x 5 mL).

-

Dry organic layer over MgSO

and concentrate.[3]

-

-

Analysis:

-

Determine Diastereomeric Ratio (dr) via

H NMR of the crude mixture. -

Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column, Hexane/iPrOH 90:10).

-

Data Summary Table: Optimization Parameters

| Parameter | Condition A | Condition B (Recommended) | Condition C |

| Solvent | THF | Toluene | Water (Brine) |

| Additive | None | Benzoic Acid (10 mol%) | TFA (10 mol%) |

| Temp | RT | 0°C to RT | RT |

| Yield | 45% | 88% | 72% |

| ee (%) | 60% | 92% | 85% |

| dr (syn/anti) | 4:1 | 15:1 | 10:1 |

Troubleshooting & Critical Controls

Catalyst Deactivation

-

Issue: Reaction stalls after 50% conversion.

-

Cause: Product inhibition or formation of stable aminal species.

-

Solution: Ensure the acidic additive is present. The acid facilitates the hydrolysis of the iminium/enamine intermediate, releasing the product and regenerating the catalyst.

Low Enantioselectivity

-

Issue: ee values drop below 80%.

-

Cause: Background reaction (uncatalyzed) or water contamination interfering with H-bonding.

-

Solution: Use anhydrous Toluene. Lower the temperature to 0°C or -10°C. Ensure the ratio of Ketone:Electrophile is at least 5:1 to favor the catalytic pathway.

References

-

Luo, S., et al. (2006). Functionalized Chiral Ionic Liquids as Highly Efficient Organocatalysts for Michael Addition to Nitroolefins.

- Context: Establishes the utility of primary-secondary diamine scaffolds in Michael additions.

-

Xu, Y., et al. (2004). Asymmetric Michael Addition of Ketones to Nitroolefins Catalyzed by Chiral Diamine-Acid Salts. Journal of the American Chemical Society.

- Context: Fundamental protocol for diamine/acid salt catalysis in enamine activ

-

Adolfsson, H., et al. (2002).

- Context: Reviews the synthesis and application of Phenylalanine-derived ligands similar to the DPPD scaffold.

-

Takemoto, Y. (2005). Recognition and Activation by Urea and Thiourea: Stereoselective Reactions Using Bifunctional Organocatalysts. Organic & Biomolecular Chemistry.

- Context: Mechanistic insights into H-bonding activation by chiral diamine deriv

-

Notz, W., & List, B. (2000). Amino Acid-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.

- Context: Foundational work on enamine catalysis relevant to the primary amine function of DPPD.

Sources

- 1. Organocatalyzed highly stereoselective Michael addition of ketones to alkylidene malonates and nitroolefins using chiral primary-secondary diamine catalysts based on bispidine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol | Rivera | International Journal of Chemistry | CCSE [ccsenet.org]

- 3. Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction [mdpi.com]

Application Notes and Protocols: The Coordination Chemistry of N¹,³-Diphenylpropane-1,2-diamine with Transition Metals

Foreword for the Researcher

The field of coordination chemistry is driven by the intricate dance between metal ions and the ligands that surround them. The structure of the ligand—its steric bulk, electronic properties, and conformational flexibility—dictates the geometry, reactivity, and potential applications of the resulting metal complex. This guide delves into the coordination chemistry of N¹,³-Diphenylpropane-1,2-diamine, a vicinal diamine ligand whose phenyl substituents are poised to impart unique steric and electronic characteristics to its metal complexes.

While the broader field of diamine coordination chemistry is vast, the specific ligand N¹,³-Diphenylpropane-1,2-diamine represents a less-explored frontier. This document, therefore, serves as both a summary of established principles and a forward-looking guide for the researcher. We will provide robust, field-proven protocols for the synthesis of related compounds, which can be confidently adapted for this specific ligand. The insights into characterization and potential applications are drawn from closely related systems, offering a solid foundation for new avenues of research in catalysis, materials science, and drug development.

Section 1: The Ligand - N¹,³-Diphenylpropane-1,2-diamine

Structural and Electronic Considerations

N¹,³-Diphenylpropane-1,2-diamine is a bidentate ligand that coordinates to metal centers through the lone pairs of its two nitrogen atoms, forming a stable five-membered chelate ring. The key features of this ligand are the two phenyl groups attached to the carbon backbone.

-

Steric Influence : The phenyl groups introduce significant steric bulk. This can influence the coordination geometry of the resulting metal complex, potentially favoring less crowded arrangements and influencing the accessibility of the metal center to substrates in catalytic applications.

-

Electronic Effects : The phenyl groups are electron-withdrawing, which can modulate the electron density on the nitrogen donor atoms and, consequently, the strength of the metal-ligand bond.

-

Chirality : The ligand possesses two stereocenters, allowing for the existence of different stereoisomers. The use of enantiomerically pure ligands is of paramount importance in asymmetric catalysis.

The interplay of these factors makes N¹,³-Diphenylpropane-1,2-diamine an intriguing ligand for the synthesis of novel transition metal complexes with potentially unique reactivity and properties.

Proposed Synthesis of N¹,³-Diphenylpropane-1,2-diamine

While specific literature on the synthesis of N¹,³-Diphenylpropane-1,2-diamine is scarce, a reliable route can be proposed based on the reductive amination of a suitable precursor, 1,3-diphenyl-1,3-propanedione. This dione is commercially available and can also be synthesized via a Claisen condensation reaction.[1][2][3][4]

Protocol 1: Synthesis of N¹,³-Diphenylpropane-1,2-diamine via Reductive Amination

This protocol is a representative method based on established organic chemistry principles.

Materials:

-

1,3-Diphenyl-1,3-propanedione

-

Ammonium acetate or ammonia solution

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1.0 eq) in methanol. Add a large excess of ammonium acetate (e.g., 10 eq). Stir the mixture at room temperature for 2-4 hours to form the corresponding di-imine in situ. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (2.5-3.0 eq) portion-wise. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with acid. Ensure the reaction is performed in a well-ventilated fume hood. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield N¹,³-Diphenylpropane-1,2-diamine.

Causality Behind Experimental Choices:

-

The use of a large excess of the ammonia source (ammonium acetate) drives the equilibrium towards the formation of the di-imine.

-

Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone, although in this case, the reaction is driven to the di-imine first. It is effective under neutral or weakly acidic conditions.

-

The aqueous work-up is necessary to remove inorganic salts and any remaining water-soluble reagents.

Section 2: Coordination with Transition Metals: Protocols and Insights

The bidentate nature of N¹,³-Diphenylpropane-1,2-diamine allows it to form stable complexes with a wide range of transition metals. The following protocols are adapted from procedures for structurally similar ligands, such as 1-phenylpropane-1,2-diamine, and provide a solid starting point for the synthesis of novel complexes.[5]

Synthesis of a Nickel(II) Complex: [Ni(N¹,³-Ph₂-pn)₂(H₂O)₂]Cl₂

This protocol is adapted from the synthesis of a similar nickel(II) complex with 1-phenylpropane-1,2-diamine.[5]

Protocol 2: Synthesis of trans-Diaquabis(N¹,³-diphenylpropane-1,2-diamine)nickel(II) Dichloride

Materials:

-

N¹,³-Diphenylpropane-1,2-diamine (N¹,³-Ph₂-pn)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethanol

-

Deionized water

-

Magnetic stirrer and hotplate

-

Reflux condenser

Procedure:

-

In a round-bottom flask, dissolve N¹,³-Diphenylpropane-1,2-diamine (2.0 eq) in ethanol.

-

In a separate beaker, dissolve Nickel(II) chloride hexahydrate (1.0 eq) in a minimal amount of deionized water.

-

Add the aqueous solution of the nickel salt dropwise to the ethanolic solution of the ligand with vigorous stirring.

-

Upon addition, a color change should be observed. Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

-

After reflux, allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization.

-

Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Expected Outcome and Causality:

-

The reaction of two equivalents of the bidentate diamine ligand with one equivalent of the nickel(II) salt is expected to form an octahedral complex.

-

The remaining two coordination sites on the nickel center are likely to be occupied by water molecules from the solvent or the hydrated metal salt, resulting in a trans-diaqua complex.[5]

-

The use of a mixed solvent system (ethanol/water) ensures the solubility of both the organic ligand and the inorganic metal salt.

-

Heating under reflux provides the necessary activation energy to overcome any kinetic barriers to complex formation.

Synthesis of a Copper(II) Complex: [Cu(N¹,³-Ph₂-pn)Cl₂]

Copper(II) complexes with diamine ligands often adopt square planar or distorted octahedral geometries. This protocol aims for a simple coordination compound.

Protocol 3: Synthesis of Dichloro(N¹,³-diphenylpropane-1,2-diamine)copper(II)

Materials:

-

N¹,³-Diphenylpropane-1,2-diamine (N¹,³-Ph₂-pn)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Methanol

-

Magnetic stirrer

Procedure:

-

Dissolve N¹,³-Diphenylpropane-1,2-diamine (1.0 eq) in methanol in a round-bottom flask.

-

In a separate beaker, dissolve Copper(II) chloride dihydrate (1.0 eq) in methanol.

-

Slowly add the copper(II) solution to the ligand solution with constant stirring at room temperature.

-

A precipitate is expected to form upon mixing or shortly after. Stir the reaction mixture for an additional 1-2 hours at room temperature.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Expected Outcome and Causality:

-

The 1:1 molar ratio of ligand to metal salt favors the formation of a four-coordinate complex.

-

The chloride ions from the copper salt will act as ligands, completing the coordination sphere.

-

The reaction is typically fast at room temperature, as the formation of the chelate complex is thermodynamically favorable.

Synthesis of a Palladium(II) Complex for Catalytic Applications

Palladium complexes with diamine ligands are of great interest for their applications in cross-coupling reactions.[6][7][8][9][10]

Protocol 4: Synthesis of Dichloro(N¹,³-diphenylpropane-1,2-diamine)palladium(II)

Materials:

-

N¹,³-Diphenylpropane-1,2-diamine (N¹,³-Ph₂-pn)

-

Palladium(II) chloride (PdCl₂)

-

Acetonitrile (anhydrous)

-

Schlenk flask and line

-

Magnetic stirrer

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask, suspend Palladium(II) chloride (1.0 eq) in anhydrous acetonitrile.

-

In a separate flask, dissolve N¹,³-Diphenylpropane-1,2-diamine (1.0 eq) in anhydrous acetonitrile.

-

Transfer the ligand solution to the PdCl₂ suspension via cannula or syringe.

-

Stir the reaction mixture at room temperature overnight. The insoluble PdCl₂ should gradually be replaced by a soluble, colored complex.

-

If the reaction is not complete, gentle heating (e.g., to 40-50 °C) can be applied.

-

Remove the solvent under reduced pressure. The resulting solid can be washed with a non-coordinating solvent like diethyl ether to remove any unreacted ligand and then dried under vacuum.

Expected Outcome and Causality:

-

Palladium(II) has a strong preference for square planar geometry. The bidentate diamine ligand and two chloride ions will satisfy this coordination preference.

-

The use of an inert atmosphere is crucial to prevent the oxidation of any potentially formed Pd(0) species, which can be an issue in palladium chemistry.

-

Acetonitrile is a good solvent for many palladium complexes and is relatively non-coordinating compared to the diamine ligand.

Section 3: Characterization of Transition Metal Complexes

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized complexes.

| Technique | Purpose | Expected Observations for N¹,³-Ph₂-pn Complexes |

| Infrared (IR) Spectroscopy | To confirm the coordination of the ligand to the metal center. | A shift in the N-H stretching vibrations (typically 3300-3500 cm⁻¹) to lower frequencies upon coordination. Appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N stretching vibrations. |

| UV-Vis Spectroscopy | To probe the electronic transitions within the complex. | For d-block metals like Ni(II) and Cu(II), observation of d-d transitions in the visible region, which are characteristic of the coordination geometry. Charge transfer bands (ligand-to-metal or metal-to-ligand) may appear in the UV region. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of diamagnetic complexes (e.g., Pd(II), Pt(II)). | Broadening or shifting of the N-H proton signals upon coordination. Changes in the chemical shifts of the protons on the propane backbone and phenyl rings due to the influence of the metal center. |

| Elemental Analysis (CHN) | To determine the empirical formula of the complex. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed molecular formula. |

| Single-Crystal X-ray Diffraction | To definitively determine the solid-state molecular structure. | Provides precise bond lengths, bond angles, and the overall coordination geometry of the complex. For the Ni(II) complex, an octahedral geometry is expected, while the Pd(II) complex is likely to be square planar.[5] |

Table 1: Key Spectroscopic and Analytical Techniques for Characterization

Section 4: Potential Applications

The unique steric and electronic properties conferred by the N¹,³-diphenylpropane-1,2-diamine ligand suggest several potential applications for its transition metal complexes.

Asymmetric Catalysis

The chirality of the ligand makes its complexes, particularly with Palladium and Rhodium, prime candidates for asymmetric catalysis.

-

Palladium-Catalyzed Reactions : Complexes of Pd(II) with chiral diamines are known to be effective in various asymmetric transformations, including allylic alkylation and amination.[8] The steric bulk of the phenyl groups could enhance enantioselectivity by creating a well-defined chiral pocket around the metal center.

-

Hydrogenation Reactions : Chiral Rhodium and Ruthenium complexes with diamine ligands are workhorses in asymmetric hydrogenation of ketones and olefins. The N¹,³-diphenylpropane-1,2-diamine ligand could be explored in this context.

Caption: Workflow for screening N¹,³-Ph₂-pn metal complexes in asymmetric catalysis.

Anticancer Drug Development

Platinum-based drugs are a cornerstone of cancer chemotherapy.[11][12][13][14][15] The mechanism of action of cisplatin involves the coordination of the platinum to DNA, leading to apoptosis. The development of new platinum complexes aims to overcome issues of drug resistance and reduce side effects.

-

Platinum(II) Complexes : A complex of the type [Pt(N¹,³-Ph₂-pn)Cl₂] would be a neutral, square planar analogue of cisplatin. The bulky phenyl groups could alter the way the complex interacts with DNA, potentially leading to a different spectrum of activity and overcoming resistance mechanisms.[11][16]

-

Cobalt(III) Complexes : Cobalt(III) complexes are also being investigated as potential anticancer agents, often acting as prodrugs that are reduced to the more labile Co(II) in the hypoxic environment of tumors.[12][17]

Caption: Proposed mechanism of action for a cisplatin-like complex.

Section 5: Safety and Handling

-

Ligand and Precursors : Handle all organic chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1,3-Diphenyl-1,3-propanedione can be an irritant. Sodium cyanoborohydride is highly toxic.

-

Transition Metal Salts : Many transition metal salts are toxic and may be carcinogenic. Consult the Safety Data Sheet (SDS) for each specific salt before use.

-

Synthesized Complexes : The toxicity of the synthesized complexes is unknown. They should be handled with care as potentially hazardous materials.

References

-

Synthesis of platinum(II) complexes of 4-substituted o-phenylenediamine derivatives and determination of their antitumor activity. Semantic Scholar. Available at: [Link]

-

Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism. PMC. Available at: [Link]

-

In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with β-Diketonate Leaving Group Ligands. PMC. Available at: [Link]

-

Cobalt Complexes as Antiviral and Antibacterial Agents. PMC. Available at: [Link]

-

Influence of Ligand Substitution Pattern on Structure in Cobalt(II) Complexes of Bulky N,N′-Diarylformamidinate N-Oxides. ResearchGate. Available at: [Link]

-

Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments. MDPI. Available at: [Link]

-

Copper(II) complexes 1-phenylpropane-1,2-dione-and benzil bis(3-piperidylthiosemicarbazone): A structural study. Academia.edu. Available at: [Link]

-

Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells. PMC. Available at: [Link]

-

Synthesis and characterization of ligand diimines and their complexes of copper (II) and zinc(II). IOSR Journal of Engineering. Available at: [Link]

-

“Non-Classical” Platinum Complexes: A Concise Review. MDPI. Available at: [Link]

-

Metal complexes of diamines. Wikipedia. Available at: [Link]

-

Three-Coordinate and Four-Coordinate Cobalt Hydride Complexes That React with Dinitrogen. Journal of the American Chemical Society. Available at: [Link]

-

Unveiling the chemistry of polynuclear copper complexes: current synthetic strategies, properties and emerging applications. RSC Publishing. Available at: [Link]

-

Cleaner and Efficient Green Chemistry Synthesis of N,N´-Dibenzyl or N,N´-(2-Hydroxybenzyl)-Ethane-1,2-Diamine,-Propane-1,3-Diamine and -1,3-Diamino-2-Propanol. International Journal of Chemistry. Available at: [Link]

-

Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate. PMC. Available at: [Link]

-

Copper(II) complexes 1-phenylpropane-1,2-dione- and benzil bis(3-piperidylthiosemicarbazone): A structural study. ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Reactions. MDPI. Available at: [Link]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC. Available at: [Link]

-

Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. Available at: [Link]

-

Pd-Catalyzed Coupling of 1,2-Dibromoarenes and Anilines: Formation of N,N-Diaryl-o-phenylenediamines. ResearchGate. Available at: [Link]

-

Copper(II) and Zinc(II) Complexes Derived from N,N'-Bis(4-bromosalicylidene). Semantic Scholar. Available at: [Link]

-

Palladium-Catalyzed Reactions. ResearchGate. Available at: [Link]

-

1,3-Diphenylpropane-1,3-diamine. PubChem. Available at: [Link]

-

Synthesis, and Characterization of Metal Transition Complexes Derived from the Schiff Base Ligand N,N'-Bis (5-bromosalicylidene)-Propane-1,2-Diamine (H2L). Chemical Science International Journal. Available at: [Link]

-

Synthesis of 1,3‐diphenylpropane‐1,3‐dione. ResearchGate. Available at: [Link]

-

(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. MDPI. Available at: [Link]

-

Syntheses, properties, and reactions of transition metal complexes of di(tert-butyl)amide and. IDEALS. Available at: [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. PubMed. Available at: [Link]

-

Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Walsh Medical Media. Available at: [Link]

-

Synthesis of 1,2-diamines. Organic Chemistry Portal. Available at: [Link]

- Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.

-

Synthesis, Structure And Thermogravimetric Analysis Of Copper(II) Complex Derived From N1 ,N3 -Bis(1-(Pyridin2-Yl)Ethylidene)Propane-1,3-Diamine. ResearchGate. Available at: [Link]

- Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine. Google Patents.

- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.

-

SYNTHESIS METHOD FOR N1,N3-BIS (2.AMINOETHYL) PROPANE-1,3-DIAMINE, SYNTHESIS INTERMEDIATES, RESULTING PRODUCTS AND USE THEREOF IN SYNTHESIS OF CYCLAM. WIPO Patentscope. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 1,3-Diphenyl-1,3-propanedione 98 120-46-7 [sigmaaldrich.com]

- 3. 1,3-Diphenyl-1,3-propanedione | 120-46-7 | TCI Deutschland GmbH [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Anticancer Activity of cis-Diammineplatinum(II) Complexes with β-Diketonate Leaving Group Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cobalt Complexes as Antiviral and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. “Non-Classical” Platinum Complexes: A Concise Review [mdpi.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Antibacterial Activity of Co(III) Complexes with Diamine Chelate Ligands against a Broad Spectrum of Bacteria with a DNA Interaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Reductive Alkylation of N1,3-Diphenylpropane-1,2-diamine

[1]

Executive Summary

This guide details the methodology for the reductive alkylation of

The core synthetic challenge with this substrate is regioselectivity . The electronic disparity between the electron-rich, nucleophilic aliphatic amine (

Chemical Context & Reactivity Analysis[1][2][3][4][5][6][7][8]

Substrate Analysis

The molecule

-

Site A (

- Aliphatic): A primary amine located at the chiral center (if substituted).[1] It is highly basic and nucleophilic. It reacts rapidly with carbonyls to form stable imines ( -

Site B (

- Aniline): A secondary amine conjugated with a phenyl ring.[1] It is weakly nucleophilic and sterically hindered. It forms iminium ions less readily and requires acidic catalysis or elevated temperatures to drive reaction.

The Chemoselectivity Principle

In a standard reductive alkylation (Carbonyl + Amine + Hydride), the reaction rate is governed by the formation of the Schiff base (imine) intermediate.

Therefore, under mild, controlled conditions (STAB/DCE at

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the decision logic for protocol selection.

Figure 1: Kinetic partitioning of the diamine substrate.[1] The aliphatic amine (

Experimental Protocols

Protocol A: Selective -Alkylation (The STAB Method)

Objective: Mono- or di-alkylation of the primary aliphatic amine without affecting the secondary aniline.[1] Standard: Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its mild nature and ability to reduce imines faster than aldehydes, preventing side reactions.[2]

Materials

-

Substrate:

-Diphenylpropane-1,2-diamine (1.0 equiv) -

Carbonyl: Aldehyde (1.1 equiv for mono; 2.5 equiv for di-alkylation)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 3.0 equiv)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][3][2]

-

Scavenger: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Procedure

-

Imine Formation:

-

In a dry reaction vial, dissolve the diamine (1.0 mmol) in DCE (5 mL).

-

Add the aldehyde (1.1 mmol).

-

Critical Step: If the aldehyde is sterically hindered (e.g., benzaldehyde), add AcOH (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Cool the mixture to

(optional, but recommended for volatile aldehydes). -

Add STAB (1.5 mmol) in one portion.

-

Allow the reaction to warm to RT and stir for 2–16 hours. Monitor via LC-MS (Target mass: M + Alkyl).[1]

-

-

Quenching & Workup:

-

Purification:

-

Isolate via flash chromatography (Silica gel).[1]

-

Note: The product will be more lipophilic than the starting material.

-

Protocol B: Global Methylation (Eschweiler-Clarke Modification)

Objective: Methylation of both the aliphatic amine (to tertiary) and potentially the aniline (depending on forcing conditions).[1]

Materials

-

Substrate: Diamine (1.0 equiv)

-

Reagents: Formaldehyde (37% aq., excess), Formic Acid (excess)

Step-by-Step Procedure

-

Mixing: Dissolve diamine in formic acid (5 equiv).

-

Addition: Add formaldehyde (5 equiv).

-

Reflux: Heat to

for 12 hours. -

Workup: Basify with NaOH to pH > 12 (ensure aniline is deprotonated) and extract with ethyl acetate.

Data Summary & Reagent Selection

| Parameter | NaBH(OAc)3 (STAB) | NaBH3CN (Cyanoborohydride) | H2 / Pd-C (Catalytic) |

| Selectivity ( | High (Favors Aliphatic) | Moderate | Low (Reduces both if conditions allow) |

| Toxicity | Low | High (HCN risk) | Low |

| Reaction Rate | Fast (Imine reduction) | Slow (Requires pH 6) | Variable |

| Solvent Compatibility | DCE, THF, Toluene | MeOH, EtOH | MeOH, EtOH, EtOAc |

| Use Case | Standard Lab Scale | Difficult substrates | Industrial Scale |

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working ("Self-Validating"), observe these checkpoints:

-

The "Color Change" Check: Upon adding the aldehyde to the diamine, a slight color shift (often yellowing) indicates Schiff base formation at the aliphatic nitrogen. If no color change occurs with aromatic aldehydes, add AcOH.

-

The "Bubbling" Check: Upon adding STAB, mild gas evolution (

) is normal. Violent bubbling indicates wet solvent (STAB decomposing to Boric acid).[1] -

Regioselectivity Confirmation (NMR):

-

Check

NMR.[1] The signal for the proton on the chiral center ( -

The aniline

signal (broad singlet, typically

-

Workflow Visualization: STAB Protocol[1]

Figure 2: Operational workflow for the STAB reductive alkylation protocol.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][2][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][3][2]

-

Gribble, G. W. "Sodium Triacetoxyborohydride."[8] Encyclopedia of Reagents for Organic Synthesis, 2001.

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811.[1] (Review of N-alkylation selectivity). [1]

-

PubChem Compound Summary. "1,3-Dianilinopropane" (Structural analog reference for reactivity comparison). [1]

Sources

- 1. 1,3-Dianilinopropane | C15H18N2 | CID 66916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium triacetoxyborohydride [organic-chemistry.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A really wet reductive alkylation , Hive Novel Discourse [chemistry.mdma.ch]

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of N1,3-Diphenylpropane-1,2-diamine During Storage

Welcome to the technical support center for N1,3-Diphenylpropane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of compound oxidation during storage. Oxidation can significantly impact the purity, stability, and experimental performance of this compound. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you maintain the integrity of your valuable compound.

Understanding the Challenge: The Susceptibility of this compound to Oxidation

This compound, like many aromatic diamines, is susceptible to oxidation.[1] The presence of amino groups directly attached to an aromatic ring system makes the compound prone to attack by atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ion catalysts.[2] The oxidation products are often colored, which is a primary indicator of degradation.[1]

The core of the problem lies in the electron-rich nature of the amine functionalities. These groups can readily donate electrons, initiating a free radical chain reaction in the presence of an oxidizing agent like oxygen. The resulting oxidized species can further react, leading to a complex mixture of degradation products and a decrease in the purity of the starting material.

Visualizing the Oxidation Process

Caption: Factors contributing to the oxidation of this compound.

Troubleshooting Guide: Identifying and Resolving Oxidation Issues

This section provides a question-and-answer format to directly address common problems encountered during the storage of this compound.

Question 1: I've noticed my solid this compound has changed color from white/off-white to a yellowish or brownish hue. What's happening?

Answer: A color change is a classic visual indicator of oxidation.[1] The formation of colored byproducts is a common result of the oxidative degradation of aromatic diamines.

Immediate Actions:

-

Isolate the Material: Segregate the discolored batch to prevent its use in critical experiments until its purity can be verified.

-

Assess the Extent of Degradation: If possible, analyze a small sample of the material using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity and identify potential degradation products.

-

Review Storage Conditions: Carefully examine your current storage protocol against the recommended guidelines below.

Root Cause Analysis and Prevention:

-

Exposure to Air: The primary culprit is often prolonged or repeated exposure to atmospheric oxygen. Ensure the container is properly sealed.

-

Inadequate Inert Atmosphere: For long-term storage, an inert atmosphere is crucial. The absence or depletion of an inert gas like argon or nitrogen will allow oxygen to react with the compound.

-

Light Exposure: Photons can provide the activation energy needed to initiate oxidation.[2] Storing the compound in an amber or opaque container is essential.

-

Temperature Fluctuations: Elevated temperatures can accelerate the rate of oxidation.[2] Store at the recommended temperature and avoid placing the container near heat sources.

Question 2: My experimental results are inconsistent, and I suspect the integrity of my this compound stock. How can I confirm if oxidation is the cause?

Answer: Inconsistent experimental outcomes are a frequent consequence of using a degraded reagent. Several analytical methods can help you confirm oxidation.

Recommended Analytical Techniques:

| Technique | Purpose | Expected Observation in Case of Oxidation |

| HPLC | Purity assessment and quantification of impurities. | Appearance of new peaks corresponding to oxidation products, and a decrease in the peak area of the parent compound. |

| NMR Spectroscopy | Structural elucidation of the compound and its impurities. | Broadening of signals, appearance of new signals in the aromatic or aliphatic regions, and a decrease in the integration of the parent compound's protons. |

| Mass Spectrometry (MS) | Identification of molecular weights of the parent compound and impurities. | Detection of ions with higher molecular weights, corresponding to the addition of oxygen atoms or other oxidative modifications.[3] |

| UV-Vis Spectroscopy | Monitoring for the formation of colored species. | Appearance of new absorption bands in the visible region of the spectrum, consistent with the observed color change.[3] |

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

FAQs: Best Practices for Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A: To minimize oxidation, store this compound under the following conditions:

| Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon or Nitrogen)[2][4] | Prevents contact with atmospheric oxygen, the primary oxidizing agent. |

| Temperature | Cool and dark place, <15°C | Reduces the rate of chemical reactions, including oxidation. |

| Container | Tightly sealed, amber glass vial or bottle[2][5] | Protects from light and prevents ingress of air and moisture. |

| Location | A dry and well-ventilated area away from heat and ignition sources.[6] | Ensures a stable storage environment and minimizes safety hazards. |

Q2: Should I use an antioxidant to protect my this compound?

A: For long-term storage or if the compound is dissolved in a solvent, the addition of an antioxidant can be beneficial. Antioxidants work by scavenging free radicals or reducing agents that can initiate oxidation.[7][8][9]

Recommended Antioxidants:

-

Butylated Hydroxytoluene (BHT): A common and effective phenolic antioxidant. A low concentration (e.g., 0.01-0.1%) is typically sufficient.

-

N,N'-diphenyl-p-phenylenediamine (DPPD): A highly effective antioxidant for rubber and plastics, which may also be suitable for protecting other organic compounds.[10]

Important Considerations:

-

Compatibility: Ensure the chosen antioxidant is compatible with your downstream applications and will not interfere with your experiments.

-

Concentration: Use the lowest effective concentration to avoid potential side reactions or contamination.

-

Purity of Antioxidant: Use a high-purity grade of the antioxidant to prevent the introduction of impurities.

Q3: What is the best way to handle this compound when weighing and preparing solutions?

A: Proper handling techniques are critical to prevent oxidation during routine laboratory use.

Step-by-Step Handling Protocol:

-

Work in an Inert Atmosphere: Whenever possible, handle the compound inside a glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[4]

-

Use Dry Glassware and Solvents: Moisture can contribute to degradation.[11] Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents for preparing solutions.

-

Minimize Exposure Time: If a glove box is not available, work quickly to minimize the time the compound is exposed to the atmosphere.

-

Inert Gas Blanket: When opening the container, it is good practice to briefly flush the headspace with a gentle stream of inert gas before resealing.

-

Proper Sealing: Use containers with high-quality septa or screw caps with inert liners (e.g., PTFE) to ensure an airtight seal.[5][12]

Q4: Can I repurify my oxidized this compound?

A: Repurification may be possible but depends on the extent of degradation and the nature of the impurities.

Potential Purification Methods:

-

Recrystallization: If the compound is a solid, recrystallization from a suitable solvent can be effective in removing colored impurities.

-

Column Chromatography: For more complex mixtures of impurities, column chromatography on silica gel or alumina may be necessary.

Considerations:

-

Yield Loss: Purification will inevitably lead to some loss of material.

-

Cost-Effectiveness: In some cases, purchasing a fresh batch of the compound may be more time and cost-effective than attempting to repurify a heavily degraded sample.

-

Characterization: After any purification attempt, it is essential to re-analyze the material to confirm its purity and identity.

References

- Spectrum Chemical. (2014, July 21).

- Sigma-Aldrich. (2025, November 6).

- Analytical Methods (RSC Publishing).

-

PMC. A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. [Link]

- MDPI. (2022, December 27).

- ACS Publications.

- GCRIS. Validation of New Micro-Spectrophotometric Method To Determine Diamine Oxidase Activity in Serum.

-

PMC. (2019, August 7). Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation. [Link]

- ResearchGate. (2025, August 7). DFT study of the reaction sites of N,N′-substituted p-phenylenediamine antioxidants.

- ResearchGate. Validation of New Micro-spectrophotometric Method to Determine Diamine Oxidase Activity in Serum | Request PDF.

-

PMC. (2020, August 29). Standardization of a colorimetric technique for determination of enzymatic activity of diamine oxidase (DAO) and its application in patients with clinical diagnosis of histamine intolerance. [Link]

- ResearchGate. (2025, August 7). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines.

- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

-

MIT. Handling air-sensitive reagents AL-134. [Link]

-

PubMed. (2025, January 14). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. [Link]

- Thermo Fisher Scientific.

- Wikipedia. Hydroxylamine.

- ResearchGate. (2025, August 6).

- Indian Academy of Sciences. Oxidation reactions of 1,3-diphenylpropane-1,3-dione.

-

PMC. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases. [Link]

- MDPI.

- Cole-Parmer.

- Organic & Biomolecular Chemistry (RSC Publishing). Synthetic methods for 1,3-diamines.

- PMC. (2020, September 25).

- MDPI. (2023, January 11). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine.

- Wikipedia. o-Phenylenediamine.

- ResearchGate. (PDF) Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol.

- ResearchGate. Synthesis of 1,3‐diphenylpropane‐1,3‐dione.

- Google Patents.

- ResearchGate. (2020, March 13). Oxidation of Propane-1,3-diol (Non-Vicinal)

- Walsh Medical Media. Oxidation of Propane-1,3-diol (Non-Vicinal) by Potassium Permanga.

Sources

- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. A New Activity Assay Method for Diamine Oxidase Based on Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. N,N′-Diphenyl-1,4-phenylenediamine Antioxidant’s Potential Role in Enhancing the Pancreatic Antioxidant, Immunomodulatory, and Anti-Apoptotic Therapeutic Capabilities of Adipose-Derived Stem Cells in Type I Diabetic Rats [mdpi.com]

- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]

- 12. web.mit.edu [web.mit.edu]

Technical Support Center: N1,3-Diphenylpropane-1,2-diamine Solubilization Guide

Ticket ID: SOL-DPPD-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2]

Introduction: The "Hydrophobic Anchor" Problem

Welcome to the technical support portal. You are likely here because N1,3-Diphenylpropane-1,2-diamine is precipitating in your aqueous buffers, crashing out upon dilution, or forming a stubborn oily residue that refuses to dissolve.

The Root Cause: This molecule presents a classic medicinal chemistry challenge: Asymmetric Basicity .[1][2]

-

The Scaffold: A propane backbone with two phenyl rings makes the molecule highly lipophilic (Estimated LogP > 2.5).[1][2]

-

The Amines: It contains two distinct nitrogen centers with vastly different pKa values:[1][2]

The Conflict: At neutral pH (7.4), the aniline nitrogen is uncharged (hydrophobic), while the aliphatic amine is protonated.[1][2] Often, a single positive charge is insufficient to drag two hydrophobic phenyl rings into solution, leading to aggregation or precipitation.[1][2]

Part 1: Physicochemical Profile & Solubility Logic

Before attempting a protocol, identify which form of the compound you possess.[1][2]

| Property | Free Base Form | Dihydrochloride Salt (2HCl) |

| State | Oily liquid or waxy solid | Crystalline Solid |

| Water Solubility | Negligible (< 0.1 mg/mL) | High (> 10 mg/mL likely) |

| Primary Solvent | DMSO, Ethanol, Methanol | Water, Aqueous Buffers |

| pH Response | Requires Acid to dissolve | Dissolves to form acidic solution |

Senior Scientist Note: If you purchased the "Free Base," do not add it directly to water or PBS.[1][2] It will form a grease layer.[1][2] You must convert it to a salt in situ or dissolve it in an organic carrier first.[1][2]

Part 2: Troubleshooting Protocols

Scenario A: "I need to make a highly concentrated stock solution."

Diagnosis: You are likely trying to dissolve the free base in water.[1][2] Solution: Use the Organic-First method.[1][2]

Protocol:

-

Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute).[1][2]

-

Concentration: Prepare a 10–50 mM stock solution.

-

Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce crystallization.

Scenario B: "It precipitates when I dilute my DMSO stock into Buffer/Media."

Diagnosis: This is the "Crash-Out" effect.[1][2] When the hydrophobic solvent (DMSO) is diluted with water, the solvent power drops, and the lipophilic phenyl rings aggregate before the water can solvate the amines.[1][2]

Protocol (The "Step-Down" Dilution):

-

Acidify the Buffer: Ensure your aqueous buffer is slightly acidic or has high buffering capacity.[1][2]

-

Vortex While Adding: Do not drop the DMSO stock into stagnant buffer.

-

Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) .

-

Sonication: If turbidity appears, sonicate in a water bath for 5–10 minutes at ambient temperature.

Scenario C: "I need a completely aqueous solution (No DMSO)."

Diagnosis: You require the salt form for animal studies or sensitive cell lines.[1][2] Solution: In situ Salt Formation.[1][2]

Protocol:

-

Add 0.1 M HCl (Hydrochloric Acid) in a molar ratio of 2.1 equivalents of HCl per 1 equivalent of Diamine.

-

Dilute with water to desired volume.

-

Caution: If you neutralize this solution (e.g., adding NaOH to reach pH 7.4), the aniline will deprotonate, and the compound may precipitate.[1][2]

Part 3: Visual Decision Tree (Workflow)

Use this flowchart to determine the correct solubilization strategy for your specific experimental constraints.

Figure 1: Decision matrix for solubilizing this compound based on initial compound state and assay requirements.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use PBS (Phosphate Buffered Saline) for the initial dissolution? A: Avoid it. PBS has a high ionic strength which can induce "salting out" of hydrophobic cations.[1][2] Furthermore, phosphate ions can sometimes form insoluble complexes with diamines.[1][2] Use pure water or 10mM HEPES for the initial dilution, then add saline only if necessary.[1][2]

Q2: The solution turns yellow over time. Is it degrading? A: Likely, yes.[1][2] Aniline derivatives (the N1-phenyl group) are susceptible to oxidation, forming colored imine or quinone-like species.[1][2]

-

Fix: Prepare fresh. If storage is needed, flush the vial with Nitrogen/Argon gas and store in the dark at -20°C.[1][2]

Q3: What is the maximum solubility in DMSO? A: Typically, lipophilic diamines like this can reach 50–100 mM in pure DMSO.[1][2] However, the limiting factor is always the final step where you dilute it into water.[1][2]

References

-

Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2] Link

-

Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link

-

PubChem Compound Summary. (n.d.). 1,3-Diphenylpropane-1,3-diamine (Analog Reference for LogP/pKa estimation). National Center for Biotechnology Information.[1][2] Link[1][2]

-

Avdeef, A. (2007).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Standard text for pKa/Solubility relationships).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 13C NMR Chemical Shifts for N1,3-Diphenylpropane-1,2-diamine Stereoisomer Identification

For researchers and professionals in drug development and catalysis, the precise structural elucidation of chiral molecules is paramount. N1,3-Diphenylpropane-1,2-diamine is a foundational building block for chiral ligands and catalysts, where its stereochemistry dictates its efficacy. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for this purpose, offering clear diagnostic markers to differentiate between diastereomers.

This guide provides an in-depth analysis of the expected ¹³C NMR chemical shifts for the diastereomers of this compound. Due to the scarcity of directly published, fully assigned spectra for this specific compound, we will leverage experimental data from the closely related and well-studied analogue, 1,2-dihalo-1,2-diphenylethane, to establish the core principles. The stereochemical effects observed in this model system are directly translatable and provide a robust framework for assigning the spectra of the target diamine.

The Diagnostic Power of Steric Compression in ¹³C NMR

The key to distinguishing between the syn (meso) and anti (dl or racemic) diastereomers of vicinal diamines lies in the spatial arrangement of the bulky phenyl substituents. The relative orientation of these groups induces steric compression, a phenomenon that significantly influences the electronic environment of the backbone carbons and, consequently, their ¹³C NMR chemical shifts.

This effect, often referred to as a γ-gauche effect, dictates that a carbon atom will be shielded (i.e., its signal will appear at a lower chemical shift, or "upfield") when it is in a gauche (60°) relationship with another bulky group three bonds away.[1][2] In the context of this compound, the most stable conformations of the syn isomer force the two phenyl rings into closer proximity than in the anti isomer. This increased steric crowding shields the methine carbons (C1 and C2), causing their signals to appear at a lower ppm value compared to the same carbons in the less sterically hindered anti isomer.[3][4]

Comparative Data Analysis: Insights from a Model System

To illustrate this principle, we will examine the experimental ¹³C NMR data for the diastereomers of 1,2-dibromo-1,2-diphenylethane. This molecule serves as an excellent proxy, as the stereochemical relationship between the two phenyl-bearing carbons (C1 and C2) is identical to that in our target diamine. The primary difference is the substituent (Br vs. NH₂) which will change the absolute chemical shifts but not the relative difference between diastereomers.

The data below, obtained in CDCl₃, clearly shows the upfield shift of the benzylic carbons in the meso (syn) isomer compared to the dl (anti) isomer.[5]

| Carbon Atom | dl (anti)-1,2-dibromo-1,2-diphenylethane (δ, ppm) | meso (syn)-1,2-dibromo-1,2-diphenylethane (δ, ppm) | Δδ (ppm) (anti - syn) |

| Benzylic (CH) | 59.2 | 56.1 | +3.1 |

| Aromatic (ipso-C) | 137.8 | 140.0 | -2.2 |

| Aromatic (CH) | 128.6, 128.2 | 129.0, 128.8, 127.9 | N/A |

Table 1: Experimental ¹³C NMR data for the diastereomers of 1,2-dibromo-1,2-diphenylethane, highlighting the diagnostic upfield shift of the benzylic carbons in the meso (syn) isomer due to steric compression.[5]

Extrapolation to this compound:

Based on this model, we can confidently predict the following for the ¹³C NMR spectra of this compound diastereomers:

-

C1 and C2 (Methine Carbons): The signals for these two carbons will be the most diagnostic. The syn isomer will exhibit signals for C1 and C2 that are shifted upfield (lower ppm) by approximately 2-5 ppm compared to the anti isomer.

-

C3 (Methylene Carbon): The chemical shift of the CH₂ group will be less affected by the stereochemistry at C1 and C2 but will reside in the typical aliphatic region.

-

Aromatic Carbons: The phenyl group carbons will appear in the 125-145 ppm range.[6] While minor shifts between diastereomers may occur, the methine carbons provide a more reliable diagnostic marker.

The relationship between stereochemistry and the resulting NMR shift is visualized below.

Caption: Steric hindrance between phenyl groups in the syn isomer shields C1 and C2.

Experimental Protocol for ¹³C NMR Acquisition

This section provides a robust, self-validating protocol for acquiring high-quality ¹³C NMR spectra for compounds like this compound.

1. Sample Preparation: a. Weigh approximately 15-25 mg of the diamine sample directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this class of compounds. c. Cap the NMR tube securely and gently invert several times to ensure the sample is fully dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

2. Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer. b. Tune and match the ¹³C probe to the sample. c. Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃). This ensures field-frequency stability throughout the experiment. d. Shim the magnetic field to achieve optimal homogeneity. This is critical for sharp, well-resolved peaks. A half-height line width of <0.5 Hz on the solvent residual peak is a good target.

3. Acquisition Parameters (for a ~400 MHz Spectrometer): a. Experiment Type: Standard ¹³C acquisition with proton broadband decoupling (e.g., zgpg30 or similar pulse program). Broadband decoupling removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[7][8] b. Spectral Width: Set a wide spectral width to encompass all expected signals, typically 0 to 220 ppm.[9] c. Transmitter Frequency Offset: Center the spectral window appropriately, for example, around 100 ppm. d. Acquisition Time (AT): 1-2 seconds. e. Relaxation Delay (D1): 2-5 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses. f. Pulse Angle: A 30-45° pulse angle is recommended to balance signal intensity and relaxation time. g. Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a significant number of scans is required.[10] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

4. Data Processing: a. Apply an exponential multiplication window function (line broadening, LB = 1-2 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT). c. Phase the spectrum manually to ensure all peaks have a pure absorption line shape. d. Calibrate the chemical shift axis by setting the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).[6]

References

- Bauld, N. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. PMC.

- PubChem. (1S,2S)-1,2-diphenylethane-1,2-diamine.

- ResearchGate. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes.

- Filo. Describe the γ (gamma)

- Contreras, R. H., et al. C and I5N NMR Study of Acyclic Vicinal - Diastereoisomers. Conformational Effects. Magnetic Resonance in Chemistry.

- PubChem. (1R,2R)-(+)-1,2-Diphenylethylenediamine.

- McMurry, J. 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry.

- Chemistry Steps. 13C Carbon NMR Spectroscopy.

- Verma, M., & Verma, S. M. Potentiality of Steric and Compression Effect in Conformational Analysis : A 13C NMR Study. Asian Journal of Chemistry.

- Grounding API. Ab Initio Calculations of Possible γ-Gauche Effects in the 13 C-NMR for Methine and Carbonyl Carbons in Precise Polyethylene Acrylic Acid Copolymers. MDPI.

- University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.

- Wiley Online Library. Studies on the 13 CNMR Chemical Shift Differences Between Diastereomers.

- Gable, K. 13C NMR Chemical Shifts.

- Grounding API. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- ACS Publications. 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses.

- Royal Society of Chemistry. Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media.

- MDPI.

- ResearchG

- KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy. Organic Chemistry I.

- Master Organic Chemistry. 13-C NMR - How Many Signals.

- Pavia, D. L., et al. nuclear magnetic resonance - spectroscopy.

- ResearchGate. The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis.

- Sigma-Aldrich. (1S,2S)-(−)-1,2-Diphenylethylenediamine.

- ACS Publications. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.

- Santa Cruz Biotechnology. (1S,2S)-(-)-1,2-Diphenylethylenediamine.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- ChemicalBook. 1,2-Diphenylethane(103-29-7) 13C NMR spectrum.

- ResearchGate.

- Sigma-Aldrich. meso-1,2-Diphenylethylenediamine 98.

- Chegg.com. Solved 13C NMR of meso-stilbene dibromide.

- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy.

Sources

- 1. Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants - PMC [pmc.ncbi.nlm.nih.gov]